Cas no 2168266-14-4 ({dispiro2.1.4^{5}.1^{3}decan-6-yl}methanol)

{dispiro2.1.4^{5}.1^{3}decan-6-yl}methanol structure
2168266-14-4 structure
商品名:{dispiro2.1.4^{5}.1^{3}decan-6-yl}methanol
CAS番号:2168266-14-4
MF:C11H18O
メガワット:166.260023593903
CID:6432409
PubChem ID:165743869

{dispiro2.1.4^{5}.1^{3}decan-6-yl}methanol 化学的及び物理的性質

名前と識別子

    • {dispiro2.1.4^{5}.1^{3}decan-6-yl}methanol
    • 2168266-14-4
    • {dispiro[2.1.4^{5}.1^{3}]decan-6-yl}methanol
    • EN300-1461737
    • インチ: 1S/C11H18O/c12-6-9-2-1-3-11(9)7-10(8-11)4-5-10/h9,12H,1-8H2
    • InChIKey: OYNYYAVQIYSIEC-UHFFFAOYSA-N
    • ほほえんだ: OCC1CCCC21CC1(CC1)C2

計算された属性

  • せいみつぶんしりょう: 166.135765193g/mol
  • どういたいしつりょう: 166.135765193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 197
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 20.2Ų

{dispiro2.1.4^{5}.1^{3}decan-6-yl}methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1461737-100mg
{dispiro[2.1.4^{5}.1^{3}]decan-6-yl}methanol
2168266-14-4
100mg
$1893.0 2023-09-29
Enamine
EN300-1461737-1000mg
{dispiro[2.1.4^{5}.1^{3}]decan-6-yl}methanol
2168266-14-4
1000mg
$2152.0 2023-09-29
Enamine
EN300-1461737-50mg
{dispiro[2.1.4^{5}.1^{3}]decan-6-yl}methanol
2168266-14-4
50mg
$1807.0 2023-09-29
Enamine
EN300-1461737-1.0g
{dispiro[2.1.4^{5}.1^{3}]decan-6-yl}methanol
2168266-14-4
1g
$0.0 2023-06-06
Enamine
EN300-1461737-2500mg
{dispiro[2.1.4^{5}.1^{3}]decan-6-yl}methanol
2168266-14-4
2500mg
$4216.0 2023-09-29
Enamine
EN300-1461737-5000mg
{dispiro[2.1.4^{5}.1^{3}]decan-6-yl}methanol
2168266-14-4
5000mg
$6239.0 2023-09-29
Enamine
EN300-1461737-500mg
{dispiro[2.1.4^{5}.1^{3}]decan-6-yl}methanol
2168266-14-4
500mg
$2066.0 2023-09-29
Enamine
EN300-1461737-250mg
{dispiro[2.1.4^{5}.1^{3}]decan-6-yl}methanol
2168266-14-4
250mg
$1980.0 2023-09-29
Enamine
EN300-1461737-10000mg
{dispiro[2.1.4^{5}.1^{3}]decan-6-yl}methanol
2168266-14-4
10000mg
$9252.0 2023-09-29

{dispiro2.1.4^{5}.1^{3}decan-6-yl}methanol 関連文献

{dispiro2.1.4^{5}.1^{3}decan-6-yl}methanolに関する追加情報

Research Brief on {dispiro2.1.4^{5}.1^{3}decan-6-yl}methanol (CAS: 2168266-14-4) in Chemical Biology and Pharmaceutical Applications

The compound {dispiro2.1.4^{5}.1^{3}decan-6-yl}methanol (CAS: 2168266-14-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate or intermediate in medicinal chemistry.

Recent studies have highlighted the compound's spirocyclic framework as a key structural motif that enhances binding affinity and selectivity toward specific biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of {dispiro2.1.4^{5}.1^{3}decan-6-yl}methanol exhibit promising activity against neurodegenerative disease targets, particularly in modulating protein-protein interactions implicated in tau aggregation. The research employed computational docking studies followed by in vitro assays to validate the compound's binding mode and inhibitory effects.

In the realm of synthetic methodology, a breakthrough was achieved in 2024 with the development of a novel asymmetric synthesis route for 2168266-14-4, as reported in Angewandte Chemie. The new approach utilizes a palladium-catalyzed [3+2] cycloaddition strategy, achieving 92% enantiomeric excess and significantly improving the scalability of production compared to previous methods. This advancement is particularly relevant for pharmaceutical applications where enantiopurity is critical for drug safety and efficacy.

Pharmacokinetic studies of {dispiro2.1.4^{5}.1^{3}decan-6-yl}methanol derivatives have revealed interesting properties. Research from the European Journal of Pharmaceutical Sciences (2024) indicates that the compound's logP value of 2.3 and polar surface area of 45 Ų suggest favorable blood-brain barrier penetration, making it particularly interesting for CNS drug development. However, metabolic stability studies in human liver microsomes showed rapid phase I metabolism, suggesting the need for structural modifications to improve metabolic stability in future drug candidates.

The compound has also shown potential in antimicrobial applications. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported that halogenated derivatives of 2168266-14-4 exhibited potent activity against drug-resistant Gram-positive bacteria, with MIC values in the low micromolar range. Structure-activity relationship studies identified the methanol group as crucial for maintaining antibacterial activity while allowing for various substitutions on the spirocyclic core to modulate potency and spectrum of activity.

Looking forward, several pharmaceutical companies have included {dispiro2.1.4^{5}.1^{3}decan-6-yl}methanol derivatives in their discovery pipelines. Patent activity in 2024 suggests growing commercial interest, with applications covering neurodegenerative diseases, infectious diseases, and inflammatory conditions. The compound's versatility as a scaffold for further derivatization continues to make it a valuable target for medicinal chemistry optimization programs.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.